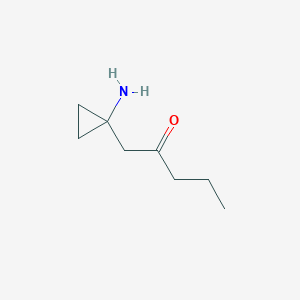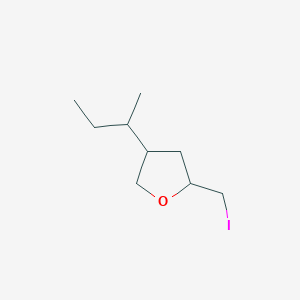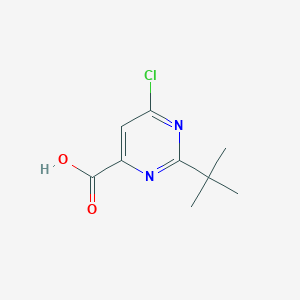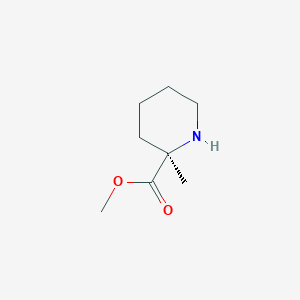
1-(1-Aminocyclopropyl)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminocyclopropyl)pentan-2-one is an organic compound with the molecular formula C8H15NO It is characterized by the presence of an aminocyclopropyl group attached to a pentan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminocyclopropyl)pentan-2-one typically involves the cyclopropanation of a suitable precursor followed by amination. One common method is the reaction of cyclopropyl ketones with amines under controlled conditions. The reaction may require catalysts such as palladium or nickel to facilitate the formation of the aminocyclopropyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using advanced catalytic systems. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Aminocyclopropyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminocyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aminocyclopropyl derivatives.
Scientific Research Applications
1-(1-Aminocyclopropyl)pentan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclopropyl)pentan-2-one involves its interaction with specific molecular targets. The aminocyclopropyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes and biochemical reactions.
Comparison with Similar Compounds
- 1-(1-Aminocyclopropyl)butan-2-one
- 1-(1-Aminocyclopropyl)hexan-2-one
- 1-(1-Aminocyclopropyl)propan-2-one
Comparison: 1-(1-Aminocyclopropyl)pentan-2-one is unique due to its specific chain length and the position of the aminocyclopropyl group. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-(1-aminocyclopropyl)pentan-2-one |
InChI |
InChI=1S/C8H15NO/c1-2-3-7(10)6-8(9)4-5-8/h2-6,9H2,1H3 |
InChI Key |
QXCLCYQTOVOIKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC1(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13201694.png)
![1-{[1-(Chloromethyl)cyclobutyl]methyl}cyclopent-1-ene](/img/structure/B13201695.png)


methanol](/img/structure/B13201717.png)
![1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B13201725.png)





![2-[(4-Carbamothioylphenyl)amino]acetic acid](/img/structure/B13201765.png)


